Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a spirocyclic structure, a thiazole ring, and a fluorophenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Intermediate: This involves the reaction of a suitable amine with a cyclic anhydride to form the spirocyclic structure.
Acetylation: The spirocyclic intermediate is then acetylated using acetic anhydride or acetyl chloride.
Thiazole Ring Formation: The acetylated intermediate undergoes cyclization with a thioamide to form the thiazole ring.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure and thiazole ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
- Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate stands out due to its specific spirocyclic structure and the presence of a fluorophenyl group, which confer unique chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H20FN3O5S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
methyl 2-[[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino]-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H20FN3O5S/c1-30-18(28)16-17(12-4-6-13(22)7-5-12)31-20(24-16)23-14(26)11-25-15(27)10-21(19(25)29)8-2-3-9-21/h4-7H,2-3,8-11H2,1H3,(H,23,24,26) |
InChI Key |
QASBJGXIFAVKFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)CC3(C2=O)CCCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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